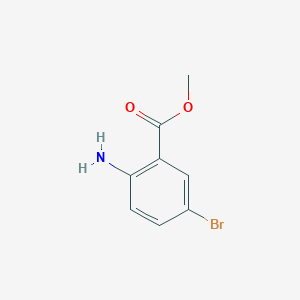

Methyl 2-amino-5-bromobenzoate

Description

Properties

IUPAC Name |

methyl 2-amino-5-bromobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVNYNHCNNGKULA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352969 | |

| Record name | Methyl 2-amino-5-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52727-57-8 | |

| Record name | Methyl 2-amino-5-bromobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52727-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-amino-5-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2-amino-5-bromo-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.154 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 2-amino-5-bromobenzoate molecular weight

An In-depth Technical Guide to Methyl 2-amino-5-bromobenzoate

This technical guide provides a comprehensive overview of this compound, a key biochemical reagent and building block in pharmaceutical synthesis. It is intended for researchers, scientists, and professionals involved in drug discovery and development.

Core Compound Properties

This compound is an organic compound that serves as a crucial intermediate in the synthesis of various biologically active molecules.[1] Its structure, featuring an aminobenzoate core with a bromine substituent, makes it a versatile precursor for creating more complex chemical entities.

Quantitative Data Summary

The physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Weight | 230.06 g/mol | [2][3][4][5] |

| Molecular Formula | C₈H₈BrNO₂ | [3][5] |

| CAS Number | 52727-57-8 | [2][6] |

| Melting Point | 72-74 °C | [2][6] |

| Boiling Point | 286.3 ± 20.0 °C (Predicted) | |

| Density | 1.578 ± 0.06 g/cm³ (Predicted) | |

| Linear Formula | BrC₆H₃(NH₂)CO₂CH₃ | [2] |

| SMILES String | COC(=O)c1cc(Br)ccc1N | [2] |

| InChI Key | QVNYNHCNNGKULA-UHFFFAOYSA-N | [2] |

Applications in Drug Development

This compound is a valuable starting material in medicinal chemistry. It is utilized in the synthesis of various compounds with potential therapeutic applications. Notably, it serves as a precursor for:

-

PqsD Inhibitors : Derivatives of this compound have been shown to inhibit PqsD, an enzyme in the quorum sensing (QS) system of Pseudomonas aeruginosa, a bacterium known for causing opportunistic infections.[7]

-

FabH Inhibitors : It can be used to synthesize 2-benzamidobenzoic acids, which are known inhibitors of FabH, an essential enzyme in bacterial fatty acid synthesis.[7]

-

Hepatitis C Virus (HCV) NS5B Polymerase Inhibitors : The compound is a building block in the preparation of inhibitors targeting the NS5B RNA polymerase of the Hepatitis C virus.[6]

-

Benzothiazines : It is a known intermediate for the synthesis of benzothiazines, a class of compounds with diverse pharmacological activities.[1]

Below is a diagram illustrating the role of this compound as a key intermediate in the development of potential therapeutic agents.

Caption: Logical workflow of this compound in drug discovery.

Experimental Protocols

As this compound is readily available commercially, experimental protocols typically focus on its purification or its use in subsequent synthetic steps.

Purification by Recrystallization

This protocol describes a standard method for purifying commercially obtained this compound to yield high-purity crystals suitable for sensitive reactions or analytical studies.[1][8]

Methodology:

-

Dissolution: Gently heat a minimal amount of methanol in a flask. Add the crude this compound to the warm solvent with stirring until it is fully dissolved. Avoid boiling the solvent.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.

-

Crystallization: Allow the clear, saturated solution to cool slowly to room temperature. The cooling rate can be further reduced by placing the flask in an insulated container. Slow cooling promotes the formation of larger, purer crystals.

-

Isolation: Once crystallization is complete, collect the light-yellow block-like crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold methanol to remove any residual soluble impurities.

-

Drying: Dry the purified crystals under a vacuum or in a desiccator to remove all traces of the solvent.

Synthesis of a Derivative: (2-{[4-bromo-2-(methoxycarbonyl)phenyl]amino}-2-oxoethoxy)acetic acid

This protocol is a representative example of how this compound is used as a starting material in a multi-step synthesis.[2]

Methodology: This is a conceptual outline as the full experimental details require access to the cited literature.

-

Acylation: The primary amine group (-NH₂) of this compound is first acylated. This is typically achieved by reacting it with an acylating agent, such as an acid chloride or anhydride, in the presence of a base to neutralize the acid byproduct. For the target molecule, a derivative of ethoxyacetic acid would be used.

-

Reaction Setup: The reaction is typically carried out in an inert solvent (e.g., dichloromethane or tetrahydrofuran) at a controlled temperature (e.g., 0 °C to room temperature).

-

Work-up and Purification: After the reaction is complete, an aqueous work-up is performed to remove inorganic salts and other water-soluble impurities. The crude product is then purified, commonly by column chromatography on silica gel, to isolate the desired intermediate.

-

Saponification (if required): If the final target is a carboxylic acid, the methyl ester group (-CO₂CH₃) may be hydrolyzed (saponified) using a base like sodium hydroxide, followed by acidification to yield the final acid product.

Safety and Handling

This compound is classified as an irritant.[5]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][5]

-

Precautionary Measures: Standard laboratory personal protective equipment (PPE) should be worn, including gloves, safety glasses, and a lab coat.[2] When handling the powder, a dust mask is recommended.[2] Work should be conducted in a well-ventilated area or a chemical fume hood.

This guide provides foundational information for researchers. For detailed synthetic procedures and advanced applications, consulting the primary peer-reviewed literature is highly recommended.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound 96 52727-57-8 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. Methyl 5-amino-2-bromobenzoate | C8H8BrNO2 | CID 245495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C8H8BrNO2 | CID 736224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 52727-57-8 [chemicalbook.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Methyl 2-amino-5-bromobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Methyl 2-amino-5-bromobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for Methyl 2-amino-5-bromobenzoate, a key intermediate in the pharmaceutical and chemical industries. The document details experimental protocols, presents quantitative data for comparative analysis, and illustrates the reaction workflows through logical diagrams.

Introduction

This compound (CAS 52727-57-8) is a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. Its structure, featuring an aminobenzoate core with a bromine substituent, allows for a variety of subsequent chemical modifications. This guide explores the most common and effective methods for its preparation, providing researchers and drug development professionals with the necessary information to select and implement the most suitable synthesis strategy for their specific needs.

Core Synthesis Pathways

Three primary synthetic routes to this compound have been identified and are detailed below:

-

Pathway 1: Esterification of 2-amino-5-bromobenzoic acid.

-

Pathway 2: Bromination of Methyl Anthranilate.

-

Pathway 3: Sandmeyer Reaction of 2-amino-5-methoxycarbonylbenzenediazonium salt.

The following sections provide a detailed analysis of each pathway, including experimental protocols, quantitative data, and workflow diagrams.

Pathway 1: Esterification of 2-amino-5-bromobenzoic Acid

This pathway involves two main stages: the synthesis of the precursor, 2-amino-5-bromobenzoic acid (also known as 5-bromoanthranilic acid), followed by its esterification to yield the final product.

Stage 1: Synthesis of 2-amino-5-bromobenzoic Acid

The synthesis of 2-amino-5-bromobenzoic acid is typically achieved through the bromination of anthranilic acid.

Experimental Protocol:

-

Dissolve 20g of anthranilic acid in glacial acetic acid.

-

Cool the solution to below 15°C.

-

Add a solution of bromine in acetic acid dropwise until a reddish-brown color persists. This indicates the formation of a thick mass of white crystals, which are the hydrobromides of mono- and di-bromo anthranilic acids.

-

Filter the product, wash it with benzene, and dry.

-

To separate the mono-brominated product, boil the dried product with water containing concentrated hydrochloric acid and filter while hot.

-

The filtrate, upon cooling, will yield a precipitate of 2-amino-5-bromobenzoic acid[1].

Another method involves the use of sodium 2-aminobenzoate and bromine in glacial acetic acid at 15°C. The mixture is stirred for one hour, and the product is filtered off and washed with benzene[2]. A 96% yield has been reported for a method involving 5-bromoindoline-2,3-dione, sodium hydroxide, and hydrogen peroxide[2].

Stage 2: Esterification of 2-amino-5-bromobenzoic Acid

The resulting 2-amino-5-bromobenzoic acid is then esterified to produce this compound.

Experimental Protocol:

While a specific detailed protocol for the direct esterification of 2-amino-5-bromobenzoic acid was not found in the provided search results, a general Fischer esterification procedure can be adapted.

-

In a round-bottom flask, combine 2-amino-5-bromobenzoic acid with an excess of methanol.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, dropwise with stirring.

-

Heat the mixture to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and neutralize the acid catalyst with a base, such as a 10% sodium carbonate solution, until the evolution of gas ceases and the pH is above 8.

-

The product, being insoluble in water, will precipitate out and can be collected by vacuum filtration.

-

Wash the collected solid with water and dry to obtain this compound[3][4].

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 2-amino-5-bromobenzoic acid | |

| Reagents | Methanol, Sulfuric Acid | [3][4] |

| Reaction Time | Varies (requires monitoring) | |

| Yield | Not specified for this specific reaction |

Synthesis Workflow:

Pathway 2: Bromination of Methyl Anthranilate

This pathway involves the direct bromination of Methyl Anthranilate to yield the desired product. This method is often performed as an oxidative bromination.

Experimental Protocol:

A specific protocol for the synthesis of this compound via this route was not fully detailed in the search results. However, a general procedure for the oxidative bromination of methyl anthranilate is available.

-

Combine Methyl Anthranilate with a brominating agent and an oxidant in a suitable solvent.

-

One documented method uses sodium perborate as the oxidant.

-

The reaction is carried out for a specific duration and at a controlled temperature.

-

After the reaction is complete, the product is isolated and purified.

Quantitative Data:

The following table summarizes data from an oxidative bromination of Methyl Anthranilate.

| Method | Reaction Time (h) | Conversion (%) | Yield (%) | Reference |

| C | 4.0 | 98.7 | 99 (para-isomer: 95.4%) | [5] |

Synthesis Workflow:

Pathway 3: Sandmeyer Reaction

The Sandmeyer reaction provides an alternative route to introduce the bromo group onto the aromatic ring. This pathway starts with an aniline derivative, which is converted to a diazonium salt, followed by a copper(I) bromide-mediated substitution.

Experimental Protocol:

A specific protocol for the synthesis of this compound using a Sandmeyer reaction was not explicitly found. However, a general procedure for the Sandmeyer bromination of an aniline derivative can be outlined.

-

Diazotization:

-

Dissolve the starting aniline (in this hypothetical case, Methyl 2-aminobenzoate) in an acidic solution (e.g., aqueous HBr).

-

Cool the solution to 0-5°C.

-

Add a solution of sodium nitrite (NaNO2) dropwise while maintaining the low temperature to form the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr).

-

Slowly add the cold diazonium salt solution to the CuBr solution.

-

Nitrogen gas will evolve, and the aryl bromide will be formed.

-

The reaction mixture is then typically warmed to room temperature and worked up by extraction and purification.

-

A metal-free alternative to the Sandmeyer reaction has also been described, using HBr, NaNO2, and molecular bromine[6].

Quantitative Data:

Quantitative data for the direct synthesis of this compound via a Sandmeyer reaction is not available in the provided search results. However, yields for Sandmeyer brominations of other anilines are generally reported to be moderate to excellent[7].

Reaction Mechanism Workflow:

Comparative Analysis of Synthesis Pathways

| Pathway | Starting Materials | Key Reagents | Number of Steps | Reported Yield | Advantages | Disadvantages |

| 1. Esterification | Anthranilic Acid, Methanol | Bromine, Acetic Acid, H2SO4 | 2 | High (for precursor) | Well-established methods, potentially high yielding. | Two distinct synthetic stages. |

| 2. Bromination | Methyl Anthranilate | Brominating agent, Oxidant | 1 | Up to 99% | Direct, one-step process. | May produce isomeric byproducts, requiring purification. |

| 3. Sandmeyer Reaction | Methyl 2-aminobenzoate | NaNO2, HBr, CuBr | 2 | Moderate to Excellent (general) | Versatile for various substitutions. | Involves potentially unstable diazonium intermediates; requires careful temperature control. |

Conclusion

The synthesis of this compound can be effectively achieved through several pathways, each with its own set of advantages and challenges. The choice of a particular method will depend on factors such as the availability of starting materials, desired purity, scalability, and safety considerations.

-

The esterification of 2-amino-5-bromobenzoic acid is a reliable, two-stage process with potentially high yields for the precursor synthesis.

-

The direct bromination of Methyl Anthranilate offers a more direct, one-step route that can be very high-yielding, although control of regioselectivity can be a concern.

-

The Sandmeyer reaction provides a classic and versatile alternative, though it requires careful handling of diazonium salt intermediates.

This guide provides the foundational knowledge for researchers and professionals to make informed decisions regarding the synthesis of this important chemical intermediate. Further optimization of the presented protocols may be necessary to achieve desired outcomes in a specific laboratory or industrial setting.

References

Spectroscopic and Synthetic Profile of Methyl 2-amino-5-bromobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a detailed synthetic protocol for Methyl 2-amino-5-bromobenzoate. The information is curated to support research and development activities where this molecule is a key intermediate.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a reference for compound identification and characterization.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.77 | d | 2.4 | 1H | H-6 |

| 7.18 | dd | 8.8, 2.4 | 1H | H-4 |

| 6.66 | d | 8.8 | 1H | H-3 |

| 5.5 (br s) | s | - | 2H | -NH₂ |

| 3.85 | s | - | 3H | -OCH₃ |

Note: Data is typically recorded in CDCl₃ at 400 MHz.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 167.9 | C=O (ester) |

| 148.8 | C-2 |

| 137.8 | C-4 |

| 125.0 | C-6 |

| 119.3 | C-3 |

| 110.8 | C-1 |

| 109.1 | C-5 |

| 51.7 | -OCH₃ |

Note: Data is typically recorded in CDCl₃ at 100 MHz.

FT-IR (Fourier-Transform Infrared) Spectroscopy Data

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3480-3360 | N-H stretch | Primary Amine (-NH₂) |

| 3050-3000 | C-H stretch (aromatic) | Aromatic Ring |

| 2950-2850 | C-H stretch (aliphatic) | Methyl group (-OCH₃) |

| 1690-1670 | C=O stretch | Ester |

| 1620-1580 | N-H bend | Primary Amine (-NH₂) |

| 1580-1450 | C=C stretch | Aromatic Ring |

| 1250-1200 | C-O stretch | Ester |

| 820-800 | C-H bend (out-of-plane) | 1,2,4-trisubstituted benzene |

| 600-550 | C-Br stretch | Aryl bromide |

Note: Spectrum is typically recorded as a KBr pellet.

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Abundance | Assignment |

| 231 | High | [M+2]⁺ (presence of ⁸¹Br) |

| 229 | High | [M]⁺ (presence of ⁷⁹Br) |

| 200/198 | Moderate | [M - OCH₃]⁺ |

| 172/170 | Moderate | [M - COOCH₃]⁺ |

| 120 | Moderate | [M - Br - CO]⁺ |

| 92 | Moderate | [C₆H₆N]⁺ |

Note: The presence of bromine results in characteristic M+ and M+2 isotopic peaks of nearly equal intensity.

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Fischer esterification of 2-amino-5-bromobenzoic acid.

Materials:

-

2-amino-5-bromobenzoic acid

-

Methanol (absolute)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous sodium sulfate

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-amino-5-bromobenzoic acid in an excess of absolute methanol (e.g., 20-30 mL per gram of acid).

-

Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 5-10 mol%) to the solution. The addition should be done dropwise, and the flask may be cooled in an ice bath to control any exothermic reaction.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed (usually 4-6 hours).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess methanol using a rotary evaporator.

-

Extraction: Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Neutralization: Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst. Repeat the washing until no more gas evolution is observed.

-

Washing: Wash the organic layer with water and then with brine.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain a pure crystalline solid.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound via Fischer esterification.

An In-depth Technical Guide to the ¹H NMR Spectrum of Methyl 2-amino-5-bromobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of methyl 2-amino-5-bromobenzoate. This document details the expected chemical shifts, multiplicities, and coupling constants, supported by a thorough explanation of the underlying structural factors. It also includes a standardized experimental protocol for sample preparation and data acquisition.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and functional materials. A precise understanding of its chemical structure is paramount for quality control and reaction monitoring. ¹H NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. This guide offers a detailed interpretation of the ¹H NMR spectrum of this compound, providing a valuable resource for researchers in the field.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), reveals distinct signals corresponding to the aromatic protons, the amine protons, and the methyl ester protons. The chemical environment of each proton dictates its resonance frequency (chemical shift), and interactions with neighboring protons lead to signal splitting (multiplicity).

Data Presentation

The following table summarizes the quantitative ¹H NMR data for this compound recorded in CDCl₃ at 400 MHz.[1]

| Signal | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| A | H-6 | 7.96 | Doublet (d) | ~2.4 |

| B | H-4 | 7.31 | Doublet of Doublets (dd) | ~8.8, ~2.4 |

| C | H-3 | 6.55 | Doublet (d) | ~8.8 |

| D | NH₂ | 5.70 | Broad Singlet (br s) | - |

| E | -OCH₃ | 3.86 | Singlet (s) | - |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and instrument.

Interpretation of the Spectrum

-

Aromatic Region (6.5-8.0 ppm): The three protons on the benzene ring (H-3, H-4, and H-6) give rise to signals in this region.

-

H-6 (Signal A): This proton is deshielded due to the anisotropic effect of the neighboring carbonyl group and appears at the lowest field (7.96 ppm). It is coupled to H-4 (meta-coupling), resulting in a doublet with a small coupling constant (J ≈ 2.4 Hz).

-

H-4 (Signal B): This proton is coupled to both H-3 (ortho-coupling) and H-6 (meta-coupling). This results in a doublet of doublets at 7.31 ppm with coupling constants of approximately 8.8 Hz and 2.4 Hz, respectively.

-

H-3 (Signal C): This proton is shielded by the electron-donating amino group and appears at the highest field in the aromatic region (6.55 ppm). It is coupled to H-4 (ortho-coupling), giving a doublet with a large coupling constant (J ≈ 8.8 Hz).

-

-

Amine Protons (Signal D): The two protons of the amino group typically appear as a broad singlet around 5.70 ppm.[1] The broadness of the signal is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift of this signal is highly dependent on the solvent, concentration, and temperature.

-

Methyl Protons (Signal E): The three equivalent protons of the methyl ester group give rise to a sharp singlet at approximately 3.86 ppm.[1]

Experimental Protocols

A standardized protocol for the acquisition of a high-quality ¹H NMR spectrum of this compound is crucial for reproducibility.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial. The use of deuterated solvents is essential to avoid large solvent signals in the ¹H NMR spectrum.

-

Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

-

Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added to the solvent.

Data Acquisition

-

Instrumentation: The ¹H NMR spectrum should be acquired on a spectrometer with a field strength of at least 300 MHz, with 400 MHz or higher being preferable for better signal dispersion.

-

Shimming: The magnetic field homogeneity must be optimized by shimming the spectrometer to obtain sharp, symmetrical peaks.

-

Acquisition Parameters: Typical acquisition parameters for a ¹H NMR spectrum include:

-

Pulse Angle: 30-90 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16, depending on the sample concentration.

-

-

Data Processing: The acquired free induction decay (FID) should be processed by applying a Fourier transform. Phase and baseline corrections should be performed to obtain a clean spectrum.

Mandatory Visualization

The following diagrams illustrate the key relationships and workflows described in this guide.

References

FT-IR Spectroscopic Analysis of Methyl 2-amino-5-bromobenzoate: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of Methyl 2-amino-5-bromobenzoate (C₈H₈BrNO₂). It is intended for researchers, scientists, and professionals in the field of analytical chemistry and drug development. This document outlines a detailed experimental protocol using Attenuated Total Reflectance (ATR), presents a complete workflow for the analysis, and offers an in-depth interpretation of the spectral data. Key vibrational frequencies are summarized and correlated with their respective functional groups to confirm the molecular structure of the compound.

Introduction

This compound is an organic compound used as an intermediate in the synthesis of various pharmaceuticals and other complex molecules.[1] The structural confirmation and quality control of such intermediates are critical in research and manufacturing. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for identifying the functional groups present in a molecule.[2][3] By analyzing the absorption of infrared radiation at specific wavenumbers, a unique spectral "fingerprint" is generated, which allows for the precise characterization of the compound's molecular structure. This guide details the methodology and interpretation of the FT-IR spectrum of this compound.

Experimental Methodology: ATR-FTIR

Attenuated Total Reflectance (ATR) is a modern FT-IR sampling technique that allows for the direct analysis of solid and liquid samples with minimal to no preparation.[4][5] It is the preferred method for its simplicity, speed, and reproducibility.[6]

Instrumentation

A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a single-reflection ATR accessory is required. The ATR crystal can be made of various materials, with diamond and zinc selenide (ZnSe) being common choices for their durability and broad spectral range.[4][7]

Sample Preparation

This compound is typically a solid powder at room temperature.[8]

-

Ensure the surface of the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the this compound powder directly onto the center of the ATR crystal.

-

Apply firm and even pressure using the instrument's press mechanism. This ensures intimate contact between the sample and the crystal surface, which is crucial for obtaining a high-quality spectrum.[5][9]

Data Acquisition

-

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum to remove interference from ambient moisture and carbon dioxide.

-

Acquire the sample spectrum using the following typical parameters:

-

Spectral Range: 4000 – 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

-

Analysis Workflow

The process from sample handling to final data interpretation follows a structured workflow, as illustrated in the diagram below.

References

- 1. Methyl 2-amino-5-bromobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. edu.rsc.org [edu.rsc.org]

- 4. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 5. Attenuated total reflectance - Wikipedia [en.wikipedia.org]

- 6. s4science.at [s4science.at]

- 7. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 8. This compound 52727-57-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. agilent.com [agilent.com]

Crystal Structure of Methyl 2-amino-5-bromobenzoate: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the crystal structure of Methyl 2-amino-5-bromobenzoate, intended for researchers, scientists, and professionals in the field of drug development. The document details the crystallographic data, experimental methodologies, and the biological significance of this compound as a precursor to potential therapeutic agents.

Molecular Structure and Crystallographic Data

This compound (C₈H₈BrNO₂) is a compound of interest as an intermediate in the synthesis of benzothiazines.[1][2] The crystal structure reveals a nearly planar molecule, with the dihedral angle between the aromatic ring and the methyl acetate side chain being 5.73 (12)°.[1][3] The molecular conformation is stabilized by an intramolecular N—H⋯O hydrogen bond, which forms an S(6) ring motif.[1][3] In the crystal lattice, molecules are linked by intermolecular N—H⋯O hydrogen bonds, creating zigzag chains that extend along the b-axis.[1][3]

Crystal Data

The crystal system is monoclinic with the space group P2₁/n. The unit cell parameters and other crystal data are summarized in Table 1.

| Parameter | Value | Reference |

| Formula | C₈H₈BrNO₂ | [3] |

| Molecular Weight | 230.05 g/mol | [3] |

| Crystal System | Monoclinic | [3] |

| Space Group | P2₁/n | [1] |

| a | 3.9852 (2) Å | [3] |

| b | 9.1078 (5) Å | [3] |

| c | 12.1409 (7) Å | [3] |

| β | 95.238 (3)° | [3] |

| Volume | 438.83 (4) ų | [3] |

| Z | 2 | [3] |

| Temperature | 296 K | [3] |

| Radiation | Mo Kα | [3] |

| Absorption Coeff. (μ) | 4.64 mm⁻¹ | [3] |

Data Collection and Refinement

The data was collected using a Bruker APEXII CCD diffractometer.[3] The structure was solved using SHELXS97 and refined with SHELXL97.[3] Key parameters of the data collection and refinement process are presented in Table 2.

| Parameter | Value | Reference |

| Diffractometer | Bruker APEXII CCD | [3] |

| Measured Reflections | 3878 | [3] |

| Independent Reflections | 1822 | [3] |

| R_int | 0.021 | [3] |

| R[F² > 2σ(F²)] | 0.023 | [3] |

| wR(F²) | 0.045 | [3] |

| Goodness-of-fit (S) | 0.94 | [3] |

| Parameters | 116 | [3] |

| Restraints | 3 | [3] |

Selected Torsion Angles

The planarity of the molecule is further described by the torsion angles presented in Table 3.

| Angle | Value (°) | Reference |

| C5—C6—C7—O1 | 174.3 (2) | [1][3] |

| C5—C6—C7—O2 | -5.2 (3) | [1][3] |

| C6—C7—O2—C8 | -178.9 (2) | [1][3] |

| O1—C7—O2—C8 | 0.6 (3) | [1][3] |

Hydrogen Bond Geometry

The intramolecular and intermolecular hydrogen bonds are crucial for the stability of the crystal structure. The geometry of these bonds is detailed in Table 4.

| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) | Reference |

| N1—H1N⋯O1 | 0.84 (2) | 2.08 (3) | 2.717 (3) | 133 (3) | [3] |

| N1—H2N⋯O1ⁱ | 0.85 (2) | 2.22 (3) | 3.039 (3) | 162 (2) | [3] |

Symmetry code: (i) x, y-1/2, -z+1/2

Experimental Protocols

Synthesis and Crystallization

The title compound was obtained from a commercial source (Sigma-Aldrich) and purified by recrystallization.[1] Light yellow block-shaped single crystals suitable for X-ray diffraction were grown from a methanol solution.[1]

X-ray Crystallography

A single crystal with dimensions 0.21 × 0.19 × 0.15 mm was selected for X-ray diffraction analysis.[3] Data were collected on a Bruker APEXII CCD area-detector diffractometer at 296 K using Mo Kα radiation.[3] The programs SAINT and SHELXS97 were used for data reduction and structure solution, respectively.[3] The final refinement of the structure was carried out using SHELXL97.[3] The hydrogen atoms of the amino group were located in a difference Fourier map and refined with a distance restraint, while other hydrogen atoms were positioned geometrically and refined using a riding model.[1][3]

Biological Significance and Signaling Pathways

This compound serves as a key intermediate in the synthesis of various biologically active molecules.[2] Notably, it is a precursor for the synthesis of 2-benzamidobenzoic acids, which are known inhibitors of FabH, an enzyme involved in bacterial fatty acid synthesis.[3] Furthermore, derivatives of this compound have been identified as inhibitors of PqsD, an enzyme in the quorum sensing (QS) pathway of the opportunistic pathogen Pseudomonas aeruginosa.[3][4]

The PqsD enzyme is crucial for the synthesis of 2-heptyl-4-quinolone (HHQ), a signaling molecule in the pqs quorum sensing system. By inhibiting PqsD, these compounds can disrupt bacterial communication, which is often essential for virulence and biofilm formation.

References

Purity Assessment of Methyl 2-amino-5-bromobenzoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and considerations for assessing the purity of Methyl 2-amino-5-bromobenzoate, a key intermediate in pharmaceutical synthesis. Adherence to stringent purity specifications is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines potential impurities, analytical techniques for their detection and quantification, and detailed experimental protocols.

Overview of this compound

This compound (CAS No. 52727-57-8) is a substituted methyl anthranilate derivative. Its purity is paramount as it is utilized in the synthesis of various pharmaceutical compounds. The quality of this starting material directly impacts the impurity profile of the subsequent API.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₈BrNO₂ | [1] |

| Molecular Weight | 230.06 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid or solid | [2] |

| Melting Point | 24 °C | [2] |

| Boiling Point | 256 °C | [2] |

| Solubility | Very slightly soluble in water; soluble in ethanol and propylene glycol | [2] |

Potential Impurities

Impurities in this compound can originate from the synthesis of its precursor, 2-amino-5-bromobenzoic acid, the esterification process, and degradation.

Process-Related Impurities

The synthesis of 2-amino-5-bromobenzoic acid often involves the bromination of o-aminobenzoic acid. This can lead to the formation of several impurities[3][4].

Table 2: Potential Process-Related Impurities

| Impurity Name | Structure | Origin |

| 2-Amino-3,5-dibromobenzoic acid | Over-bromination of the starting material or product. | |

| o-Aminobenzoic acid | Unreacted starting material from the precursor synthesis. | |

| 2-Nitro-5-bromobenzoic acid | Incomplete reduction if the synthesis route involves a nitration-reduction pathway. | |

| Methanol | Residual solvent from the esterification reaction. | |

| 2-Amino-5-bromobenzoic acid | Incomplete esterification. |

Degradation Products

This compound, being an ester and an aromatic amine, is susceptible to hydrolysis and oxidation. Studies on the degradation of the related compound, methyl anthranilate, suggest potential degradation pathways[5][6].

Table 3: Potential Degradation Products

| Impurity Name | Structure | Degradation Pathway |

| 2-Amino-5-bromobenzoic acid | Hydrolysis of the methyl ester. | |

| Hydroxylated derivatives | Oxidation of the aromatic ring. | |

| Azoxy derivatives | Oxidative coupling of the amino group. |

Analytical Methods for Purity Assessment

A combination of chromatographic and spectroscopic techniques is essential for a thorough purity assessment.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a powerful technique for the separation and quantification of this compound and its non-volatile impurities.

Experimental Protocol: RP-HPLC Method

-

Column: C18 (250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio should be optimized for best separation.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (e.g., 254 nm or based on the UV spectrum of the main component and its impurities).

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Logical Workflow for HPLC Method Development

References

- 1. This compound 52727-57-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. Methyl anthranilate - Wikipedia [en.wikipedia.org]

- 3. 2-Amino-5-bromobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. guidechem.com [guidechem.com]

- 5. Degradation of Methyl 2-Aminobenzoate (Methyl Anthranilate) by H₂O₂/UV: Effect of Inorganic Anions and Derived Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methyl Anthranilate | C8H9NO2 | CID 8635 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methyl 2-amino-5-bromobenzoate: A Cornerstone Building Block for Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Methyl 2-amino-5-bromobenzoate is a versatile bifunctional molecule that has emerged as a critical starting material and intermediate in the synthesis of a wide array of pharmacologically active compounds. Its unique substitution pattern, featuring a nucleophilic amino group, an ester suitable for modification, and a bromine atom primed for cross-coupling reactions, provides a powerful platform for constructing complex molecular architectures. This guide delves into the synthesis, properties, and extensive applications of this key building block, providing researchers and drug development professionals with a comprehensive technical overview.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are crucial for its application in synthesis. These characteristics, along with key spectroscopic data, are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₈BrNO₂ | [1] |

| Molecular Weight | 230.06 g/mol | |

| CAS Number | 52727-57-8 | |

| Melting Point | 72-74 °C | [1] |

| Boiling Point | 286.3 ± 20.0 °C (Predicted) | [1] |

| Density | 1.578 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in DMSO, Methanol, Water | [1] |

| Appearance | Off-white to light yellow solid | [1][2] |

Table 2: Crystallographic and Spectroscopic Data

| Data Type | Parameters | Reference |

| Crystal System | Monoclinic | [3] |

| Space Group | P2₁ | [2] |

| Unit Cell Dimensions | a = 3.9852 Å, b = 9.1078 Å, c = 12.1409 Å, β = 95.238° | [2] |

| InChI Key | QVNYNHCNNGKULA-UHFFFAOYSA-N | |

| SMILES | COC(=O)c1cc(Br)ccc1N |

Synthesis of this compound

While commercially available, understanding the synthesis of this compound is valuable. A common laboratory-scale preparation involves the bromination of methyl anthranilate.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis from Methyl Anthranilate[2]

-

Reaction Setup: To a 50 mL three-neck flask, add methyl anthranilate (302 mg, 2 mmol) and potassium bromide (143 mg, 1.2 mmol).

-

Solvent Addition: Add 10 mL of a solvent mixture of acetic acid and water (9:1 ratio).

-

Reaction: Place the flask in a constant temperature magnetic stirring water bath set to 30 °C. Add the brominating agent, ZnAl-BrO₃⁻ (1.8 g, 1.8 mmol), and stir the reaction for 1 hour.

-

Workup: After the reaction is complete, extract the solution with dichloromethane.

-

Purification: Combine the organic phases. Add two scoops of column chromatography silica gel to the dichloromethane phase and concentrate under reduced pressure.

-

Isolation: Purify the crude product by column chromatography using petroleum ether:ethyl acetate (10:1) as the eluent to obtain the pure product as an off-white solid. The reported yield for this method is 78%.[1]

Core Applications in Medicinal Chemistry

This compound is a precursor to numerous heterocyclic scaffolds that form the core of many therapeutic agents.

Synthesis of Quinazolinones

The quinazolinone framework is a privileged scaffold in medicinal chemistry, found in a multitude of drugs with diverse biological activities.[4] this compound serves as an excellent starting point for creating substituted quinazolinones.

Caption: General pathway to quinazolinone derivatives.

Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies.[5] The anthranilate core is a common feature in many kinase inhibitors, acting as a scaffold to position key pharmacophoric elements. For example, derivatives of this building block are used in the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors.

Caption: Workflow for kinase inhibitor synthesis.

PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of drugs that induce synthetic lethality in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[6][7] The benzamide core is a key feature of many PARP inhibitors, and this compound is an ideal precursor for constructing this pharmacophore.

References

- 1. chembk.com [chembk.com]

- 2. researchgate.net [researchgate.net]

- 3. Methyl 2-amino-5-bromobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 2-amino-5-bromobenzoate

This technical guide provides a comprehensive review of the existing literature on Methyl 2-amino-5-bromobenzoate, a key intermediate in the synthesis of various biologically active molecules. The information is tailored for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Physicochemical and Spectroscopic Data

This compound is a crystalline solid with the following properties:

| Property | Value | Reference |

| Molecular Formula | C₈H₈BrNO₂ | [1][2] |

| Molecular Weight | 230.06 g/mol | [1][2] |

| CAS Number | 52727-57-8 | |

| Melting Point | 72-74 °C | |

| Boiling Point (Predicted) | 286.3 ± 20.0 °C | [3] |

| Density (Predicted) | 1.578 ± 0.06 g/cm³ | [3] |

| Flash Point (Predicted) | 126.9 °C | [3] |

| Solubility | Soluble in water | [3] |

| Appearance | Light yellow blocks or powder |

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

¹H NMR Spectral Data (CDCl₃, 400 MHz) [4]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Not explicitly provided in search results | Aromatic Protons | ||

| Not explicitly provided in search results | NH₂ Protons | ||

| Not explicitly provided in search results | OCH₃ Protons |

¹³C NMR Spectral Data [5]

| Chemical Shift (ppm) | Assignment |

| Not explicitly provided in search results | Aromatic Carbons |

| Not explicitly provided in search results | Carbonyl Carbon (C=O) |

| Not explicitly provided in search results | Methoxy Carbon (OCH₃) |

FT-IR Spectral Data [6]

| Wavenumber (cm⁻¹) | Assignment |

| Specific peak assignments not available in search results | N-H stretching (amine) |

| Specific peak assignments not available in search results | C=O stretching (ester) |

| Specific peak assignments not available in search results | C-N stretching |

| Specific peak assignments not available in search results | C-Br stretching |

| Specific peak assignments not available in search results | Aromatic C-H stretching |

Mass Spectrometry Data

While specific fragmentation patterns were not detailed in the search results, mass spectra for this compound are available in chemical databases.[4]

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound can be achieved through two primary routes: esterification of 2-amino-5-bromobenzoic acid or bromination of methyl anthranilate.

Protocol 1: Esterification of 2-amino-5-bromobenzoic Acid

This method involves the acid-catalyzed esterification of the corresponding carboxylic acid.

Materials:

-

2-amino-5-bromobenzoic acid

-

Methanol (MeOH), anhydrous

-

Sulfuric acid (H₂SO₄), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-5-bromobenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 mL per gram of acid).

-

Acid Catalysis: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.[7][8] The addition of acid may cause the formation of a precipitate, which should dissolve upon heating.[7]

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 4-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralization: Dissolve the residue in dichloromethane or ethyl acetate and carefully neutralize the acidic mixture by washing with a saturated aqueous solution of sodium bicarbonate. Continue washing until the effervescence ceases.

-

Extraction and Drying: Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization (e.g., from methanol or ethanol/water) or column chromatography on silica gel.

Protocol 2: Bromination of Methyl Anthranilate

This protocol involves the electrophilic aromatic substitution of methyl anthranilate.

Materials:

-

Methyl anthranilate

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

-

Water

-

Ethyl acetate (EtOAc)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Standard laboratory glassware for reactions at room temperature and extraction

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve methyl anthranilate (1.0 eq) in a suitable solvent such as DMF or acetonitrile.[9][10]

-

Brominating Agent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise to the stirred solution at room temperature. The reaction is typically exothermic, and cooling may be necessary to maintain the temperature.[9][11]

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the progress of the reaction by TLC.

-

Quenching and Extraction: Once the reaction is complete, pour the reaction mixture into water and extract the product with ethyl acetate.[9]

-

Washing and Drying: Combine the organic extracts and wash them with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Applications in Drug Development

This compound is a valuable building block for the synthesis of various heterocyclic compounds and is used as an intermediate in the development of inhibitors for several therapeutic targets.

Inhibitors of Bacterial Quorum Sensing (PqsD)

Derivatives of this compound have been investigated as inhibitors of PqsD, an enzyme in the Pseudomonas aeruginosa quorum-sensing pathway.[12][13] Quorum sensing is a cell-to-cell communication system that allows bacteria to coordinate gene expression, including the production of virulence factors.[13][14] By inhibiting PqsD, these compounds can disrupt this communication and reduce the pathogenicity of P. aeruginosa.[12]

Inhibitors of Bacterial Fatty Acid Synthesis (FabH)

This compound is also a precursor for the synthesis of inhibitors targeting FabH (β-ketoacyl-acyl carrier protein synthase III), a crucial enzyme in the bacterial fatty acid synthesis pathway (FASII).[15][16] FabH catalyzes the initial condensation step in this pathway, which is essential for bacterial membrane biogenesis.[17][18] Inhibition of FabH disrupts the production of fatty acids, leading to bacterial growth inhibition, making it an attractive target for novel antibiotics.[16]

Inhibitors of Hepatitis C Virus (HCV) NS5B Polymerase

This compound is utilized in the preparation of inhibitors for the Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[19][20] This enzyme is essential for the replication of the viral RNA genome.[19][21] Inhibitors can be classified as nucleoside/nucleotide inhibitors (NIs) that act as chain terminators, or non-nucleoside inhibitors (NNIs) that bind to allosteric sites on the enzyme, inducing conformational changes that inactivate it.[19][22]

Safety Information

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

References

- 1. 2-Amino-5-bromobenzoic acid methyl ester | CymitQuimica [cymitquimica.com]

- 2. 2-Amino-5-bromobenzoic acid methyl ester | 52727-57-8 | FA70737 [biosynth.com]

- 3. chembk.com [chembk.com]

- 4. This compound(52727-57-8) 1H NMR spectrum [chemicalbook.com]

- 5. This compound(52727-57-8) 13C NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US5424476A - Method for preparing amino acid esters - Google Patents [patents.google.com]

- 9. 2-AMINO-5-BROMO-3-METHYLBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 10. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 11. A rapid and scalable method for visible light induced bromination of uracil derivatives in a falling film looping photoreactor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The hierarchy quorum sensing network in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quorum Sensing Inhibitors to Quench P. aeruginosa Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH) Is a Determining Factor in Branched-Chain Fatty Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Will the Initiator of Fatty Acid Synthesis in Pseudomonas aeruginosa Please Stand Up? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Crystal structures of bacterial FabH suggest a molecular basis for the substrate specificity of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]

- 20. Hepatitis C virus nonstructural protein 5B - Wikipedia [en.wikipedia.org]

- 21. NS5B - HCV Proteins - Hepatitis C Online [hepatitisc.uw.edu]

- 22. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Quinazolinones from Methyl 2-Amino-5-Bromobenzoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of quinazolinone derivatives using Methyl 2-amino-5-bromobenzoate as a starting material. Quinazolinones are a significant class of heterocyclic compounds with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. Their mechanism of action often involves the inhibition of key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, making them attractive scaffolds for drug discovery and development.[1][2][3]

Synthesis of 6-Bromoquinazolin-4(3H)-one via Niementowski Reaction

The Niementowski reaction is a classical and straightforward method for the synthesis of 4(3H)-quinazolinones from anthranilic acids or their esters and an amide.[4] This protocol adapts the method for this compound using formamide as the reagent and solvent.

Experimental Protocol

A mixture of this compound (10 mmol, 2.30 g) and formamide (40 mmol, 1.6 mL) is heated at 130-140°C for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water (50 mL). The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to afford the crude product. The crude 6-bromoquinazolin-4(3H)-one can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |

| This compound | 230.06 | 10 | 2.30 g |

| Formamide | 45.04 | 40 | 1.6 mL |

| Expected Product | 6-Bromoquinazolin-4(3H)-one | --- | --- |

| Anticipated Yield | ~90% |

Microwave-Assisted Synthesis of N-Substituted Quinazolinones

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates and improve yields.[5][6][7] This protocol outlines a general procedure for the synthesis of N-substituted quinazolinones from this compound and a primary amine under microwave irradiation.

Experimental Protocol

In a microwave vial, this compound (1 mmol, 0.23 g) is dissolved in a suitable solvent such as DMF or ethanol (3 mL). The appropriate primary amine (1.2 mmol) is added to the solution. The vial is sealed and subjected to microwave irradiation at a temperature and time optimized for the specific amine (typically 120-150°C for 15-30 minutes). After cooling, the solvent is removed under reduced pressure. The residue is purified by reverse-phase HPLC or column chromatography to yield the desired N-substituted 6-bromoquinazolin-4(3H)-one.

| Reagent/Solvent | Quantity (mmol) | Volume/Mass |

| This compound | 1 | 0.23 g |

| Primary Amine | 1.2 | Varies |

| Solvent (e.g., DMF) | --- | 3 mL |

| Product | N-Substituted 6-Bromoquinazolin-4(3H)-one | --- |

| Typical Yields | 30-80% |

Synthesis of 7-Bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one

This protocol describes the synthesis of a tricyclic quinazolinone derivative, which can be achieved from this compound and a suitable cyclic amine precursor. The synthesis of the core intermediate, 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, has been reported with good yields.[8]

Experimental Protocol

A mixture of this compound (10 mmol, 2.30 g) and γ-butyrolactam (2-pyrrolidinone) (12 mmol, 1.02 g) is heated at 160-180°C for 2-4 hours in the presence of a dehydrating agent like polyphosphoric acid (PPA). The reaction is monitored by TLC. After completion, the mixture is cooled and carefully quenched with ice water. The precipitated solid is filtered, washed with a saturated sodium bicarbonate solution and then with water. The crude product is dried and can be purified by recrystallization from a suitable solvent (e.g., ethanol/DMF mixture) to give 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one.

| Reagent/Catalyst | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |

| This compound | 230.06 | 10 | 2.30 g |

| γ-Butyrolactam | 85.11 | 12 | 1.02 g |

| Polyphosphoric Acid (PPA) | --- | Catalytic | Varies |

| Expected Product | 7-Bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | --- | --- |

| Reported Yield | ~79% |

General Synthesis Workflow

Caption: General workflow for the synthesis of quinazolinones.

Quinazolinones as Inhibitors of the EGFR Signaling Pathway

Quinazolinone derivatives have been extensively investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a critical role in cell proliferation, survival, and differentiation.[9][10][11] Dysregulation of this pathway is a hallmark of many cancers. Quinazolinone-based drugs, such as gefitinib and erlotinib, act as tyrosine kinase inhibitors (TKIs) by competing with ATP for the binding site in the intracellular domain of EGFR, thereby blocking the downstream signaling cascade.

Caption: Inhibition of the EGFR signaling pathway by quinazolinones.

References

- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. brieflands.com [brieflands.com]

- 3. researchgate.net [researchgate.net]

- 4. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BJOC - Microwave assisted synthesis of triazoloquinazolinones and benzimidazoquinazolinones [beilstein-journals.org]

- 8. mdpi.com [mdpi.com]

- 9. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Antitumor Activities of Novel Quinazolinone Derivatives as Potential EGFR Inhibitors [jstage.jst.go.jp]

- 11. tandfonline.com [tandfonline.com]

Application Notes and Protocols for the Suzuki Coupling of Methyl 2-Amino-5-bromobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. This palladium-catalyzed reaction is renowned for its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of its reagents, making it an indispensable tool in medicinal chemistry and drug development for the synthesis of biaryl and heteroaryl scaffolds.

Methyl 2-amino-5-bromobenzoate is a valuable building block in pharmaceutical synthesis. The presence of the bromine atom allows for the introduction of various aryl and heteroaryl groups via the Suzuki coupling, leading to the formation of diverse methyl 5-aryl-2-aminobenzoate derivatives. These products serve as key intermediates for the synthesis of a wide range of biologically active molecules, including kinase inhibitors, anti-inflammatory agents, and other therapeutic candidates. The amino and ester functionalities on the scaffold provide further handles for molecular elaboration and diversification.

This document provides detailed application notes and experimental protocols for the successful application of this compound in Suzuki coupling reactions.

Reaction Mechanism and Experimental Workflow

The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established process involving three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A typical experimental workflow for a Suzuki coupling reaction involves careful setup under an inert atmosphere, followed by the reaction, workup, and purification of the desired biaryl product.

Caption: General experimental workflow for a Suzuki coupling reaction.

Experimental Protocols

The following protocols are adapted from established procedures for Suzuki-Miyaura cross-coupling reactions of structurally similar aryl bromides and can be optimized for specific arylboronic acids.

Protocol 1: Microwave-Assisted Suzuki Coupling

This protocol is adapted from the successful coupling of methyl 5-bromobenzofuran-2-carboxylate with various arylboronic acids and is expected to provide good to excellent yields for this compound.[1]

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

-

Palladium(II) catalyst (e.g., a quinoline-based Pd(II)-complex, 0.1 mol%)

-

Toluene (anhydrous)

-

Microwave process vial

-

Ethyl acetate (EtOAc)

-

Water (deionized)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a microwave process vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), cesium carbonate (2.0 mmol), and the palladium(II) catalyst (0.1 mol%).

-

Add anhydrous toluene (3 mL) to the vial.

-

Cap the vial securely and place it in the microwave reactor.

-

Irradiate the reaction mixture with microwave heating at 150 °C for 20-30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired methyl 5-aryl-2-aminobenzoate.

Protocol 2: Conventional Heating Suzuki Coupling

This protocol provides an alternative to microwave heating and is based on general procedures for Suzuki couplings of aryl bromides.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%)

-

1,4-Dioxane and Water (4:1 v/v)

-

Round-bottom flask with reflux condenser

-

Nitrogen or Argon gas supply

-

Ethyl acetate (EtOAc)

-

Water (deionized)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add the 1,4-dioxane/water (4:1) solvent mixture (10 mL).

-

Degas the solution by bubbling the inert gas through it for 15-20 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (3-5 mol%) to the reaction mixture under a positive pressure of the inert gas.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the mixture with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel to yield the pure product.

Data Presentation

The following table summarizes the expected yields for the Suzuki coupling of a structurally similar substrate, methyl 5-bromobenzofuran-2-carboxylate, with various arylboronic acids under microwave-assisted conditions.[1] These results can serve as a predictive guide for the reactivity of this compound.

| Entry | Arylboronic Acid | Product | Time (min) | Yield (%) |

| 1 | Phenylboronic acid | Methyl 5-phenyl-2-aminobenzoate (expected) | 23 | 97 |

| 2 | 4-Chlorophenylboronic acid | Methyl 5-(4-chlorophenyl)-2-aminobenzoate (expected) | 25 | 96 |

| 3 | 4-Methylphenylboronic acid | Methyl 5-(4-methylphenyl)-2-aminobenzoate (expected) | 25 | 95 |

| 4 | 4-Methoxyphenylboronic acid | Methyl 5-(4-methoxyphenyl)-2-aminobenzoate (expected) | 25 | 98 |

| 5 | 3-Nitrophenylboronic acid | Methyl 5-(3-nitrophenyl)-2-aminobenzoate (expected) | 30 | 85 |

| 6 | 2-Thienylboronic acid | Methyl 5-(thiophen-2-yl)-2-aminobenzoate (expected) | 30 | 82 |

| 7 | 3-Furylboronic acid | Methyl 5-(furan-3-yl)-2-aminobenzoate (expected) | 35 | 78 |

Data is for the coupling of methyl 5-bromobenzofuran-2-carboxylate and serves as an estimation for the reactivity of this compound.[1]

Troubleshooting and Optimization

-

Low Yield: If the reaction yield is low, consider increasing the catalyst loading, using a different palladium precursor or ligand, or employing a stronger base such as cesium carbonate or potassium phosphate. The reaction temperature and time can also be optimized.

-

Dehalogenation: The presence of a significant amount of dehalogenated starting material (methyl 2-aminobenzoate) may indicate a side reaction. This can sometimes be suppressed by using rigorously degassed solvents and ensuring an inert atmosphere.

-

Homocoupling: The formation of biaryl products from the boronic acid (Ar'-Ar') is a common side reaction. This can be minimized by using a slight excess of the boronic acid and controlling the reaction temperature.

-

Purification Difficulties: The polarity of the resulting methyl 5-aryl-2-aminobenzoate can vary significantly depending on the nature of the coupled aryl group. The solvent system for column chromatography should be carefully selected based on TLC analysis.

By following these guidelines and protocols, researchers can effectively utilize this compound as a versatile building block for the synthesis of a wide array of biaryl compounds for applications in drug discovery and materials science.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving Methyl 2-Amino-5-bromobenzoate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing Methyl 2-amino-5-bromobenzoate as a key building block. This versatile starting material is of significant interest in medicinal chemistry and materials science for the synthesis of a wide array of complex organic molecules. The following sections detail the application of Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings, providing specific reaction conditions and quantitative data to facilitate the replication and adaptation of these methods in a research and development setting.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction enables the introduction of various aryl and heteroaryl substituents at the 5-position, leading to the synthesis of diverse biaryl structures that are prevalent in pharmaceutical compounds.

Application: Synthesis of 5-aryl-2-aminobenzoic acid derivatives, which are key intermediates for a range of biologically active molecules, including kinase inhibitors and anti-inflammatory agents.

Quantitative Data for Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 16 | 88 |

| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMF/H₂O | 90 | 24 | 75 |

| 4 | 2-Thiopheneboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | DME | 85 | 18 | 85 |

Experimental Protocol: Suzuki-Miyaura Coupling

A detailed protocol for the Suzuki-Miyaura coupling of this compound with phenylboronic acid is provided below:

-

Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 230 mg), phenylboronic acid (1.2 mmol, 146 mg), potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg), and SPhos (0.04 mmol, 16.4 mg).

-

Solvent Addition: Evacuate and backfill the tube with argon three times. Add degassed toluene (4 mL) and water (1 mL) via syringe.

-

Reaction Execution: Seal the tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12 hours.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.

Heck Reaction

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes. This reaction is particularly useful for introducing vinyl groups at the 5-position of this compound, creating precursors for various heterocyclic compounds and polymers.

Application: Synthesis of vinyl-substituted anilines, which are valuable monomers in polymer chemistry and key intermediates for the synthesis of quinolines and other nitrogen-containing heterocycles.

Quantitative Data for Heck Reaction

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | Et₃N | DMF | 120 | 24 | 85 |

| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (2) | - | NaOAc | DMA | 130 | 18 | 90 |

| 3 | Acrylonitrile | Pd₂(dba)₃ (1.5) | Tri-tert-butylphosphine (3) | K₂CO₃ | Acetonitrile | 80 | 16 | 82 |

| 4 | 1-Octene | Herrmann's Catalyst (1) | - | Cy₂NMe | NMP | 140 | 36 | 78 |

Experimental Protocol: Heck Reaction

The following protocol describes the Heck reaction of this compound with styrene:

-

Reaction Setup: In a sealed tube, combine this compound (1.0 mmol, 230 mg), styrene (1.5 mmol, 156 mg), palladium(II) acetate (Pd(OAc)₂, 0.03 mmol, 6.7 mg), and tri(o-tolyl)phosphine (P(o-tol)₃, 0.06 mmol, 18.3 mg).

-

Solvent and Base Addition: Add N,N-dimethylformamide (DMF, 5 mL) and triethylamine (Et₃N, 2.0 mmol, 202 mg) to the tube.

-

Reaction Execution: Seal the tube and heat the mixture in an oil bath at 120 °C for 24 hours.

-

Work-up: Cool the reaction to room temperature and pour it into water (50 mL). Extract the mixture with diethyl ether (3 x 20 mL).

-